molecular formula C19H23N3O4 B4478766 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

Cat. No.: B4478766
M. Wt: 357.4 g/mol
InChI Key: JBTXZXKAIZJQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, an oxazole ring, and a pyrrolidine carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various catalysts, solvents, and protective groups to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product from impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide can be compared with other similar compounds that feature benzodioxin, oxazole, or pyrrolidine carboxamide groups. Some similar compounds include:

  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(methyl)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(ethyl)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12(2)17-11-14(21-26-17)15-4-3-7-22(15)19(23)20-13-5-6-16-18(10-13)25-9-8-24-16/h5-6,10-12,15H,3-4,7-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTXZXKAIZJQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.